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Abstract
ZD 2138 is a potent and selective, non-redox inhibitor of 5-lipoxygenase (5-LOX), a key

enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators

implicated in the pathophysiology of various inflammatory diseases, most notably asthma. This

technical guide provides a comprehensive overview of the pharmacological profile of ZD 2138,

summarizing its mechanism of action, in vitro and in vivo effects, and its potential therapeutic

application in asthma, with a particular focus on aspirin-exacerbated respiratory disease

(AERD).

Introduction
Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic

acid by the action of 5-lipoxygenase. They play a crucial role in the inflammatory cascade,

contributing to bronchoconstriction, mucus secretion, microvascular permeability, and the

recruitment of inflammatory cells. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are

particularly potent bronchoconstrictors and are key mediators in the pathogenesis of asthma.

ZD 2138 was developed as a specific inhibitor of 5-LOX to block the production of all

leukotrienes and thereby exert a therapeutic effect in inflammatory conditions such as asthma.
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ZD 2138 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme.

This inhibition is specific and occurs through a non-redox mechanism. By blocking 5-LOX, ZD
2138 prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-

HPETE), the initial and rate-limiting step in the leukotriene biosynthesis pathway. This leads to

a reduction in the production of all downstream leukotrienes, including LTB4 and the cysteinyl

leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of 5-Lipoxygenase and Leukotriene
Synthesis
The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention for

ZD 2138.
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ZD 2138 inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.
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In Vitro Pharmacology
Potency and Selectivity
ZD 2138 has demonstrated potent and selective inhibition of 5-lipoxygenase in in vitro studies.

In a study using antigen-challenged guinea-pig lung tissue, ZD 2138 inhibited the release of

leukotriene D4 (LTD4) and leukotriene B4 (LTB4) with the following IC50 values:

Leukotriene IC50 (µM)

LTD4 0.3 ± 0.06

LTB4 0.4 ± 0.09

Importantly, ZD 2138 showed high selectivity for 5-LOX. At concentrations approximately ten

times higher than its IC50 for leukotriene inhibition, it had no effect on the antigen-induced

release of thromboxane B2, indicating a lack of inhibitory activity against phospholipase A2,

cyclooxygenase, or thromboxane synthetase. Furthermore, it did not inhibit histamine release,

suggesting it does not have a generalized effect on mediator release processes.

Experimental Protocol: In Vitro 5-Lipoxygenase
Inhibition Assay (Generalized)
While the specific protocol used for ZD 2138 is not publicly available, a general methodology

for assessing 5-lipoxygenase inhibition in vitro is as follows:

Enzyme Source: A preparation containing 5-lipoxygenase is obtained, for example, from

isolated and stimulated human polymorphonuclear leukocytes (PMNs) or a cell-free

supernatant from sonicated RBL-1 cells.

Substrate: Arachidonic acid is used as the substrate for the enzyme reaction.

Incubation: The enzyme preparation is pre-incubated with various concentrations of the test

inhibitor (e.g., ZD 2138) or vehicle control for a specified period at a controlled temperature

(e.g., 37°C).
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Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid and

a stimulating agent, such as calcium ionophore A23187.

Reaction Termination: After a defined incubation time, the reaction is terminated, often by the

addition of a cold organic solvent to precipitate proteins and extract the lipid mediators.

Quantification of Leukotrienes: The levels of the produced leukotrienes (e.g., LTB4, LTC4) in

the supernatant are quantified using sensitive analytical methods such as enzyme-linked

immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes

50% inhibition of enzyme activity, is then determined by non-linear regression analysis.
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A generalized workflow for determining the in vitro 5-LOX inhibitory activity.

Preclinical In Vivo Pharmacology
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In preclinical studies using guinea pigs, ZD 2138 was shown to be effective in inhibiting

allergen-induced pulmonary bronchoconstriction.[2] It also reduced neurally-induced, fast-

acting, kallikrein-ergic constriction of isolated airways in this species.[2] These findings

provided the rationale for investigating its therapeutic potential in asthma.

Clinical Pharmacology
A Study in Aspirin-Induced Asthma
A key clinical investigation of ZD 2138 was a randomized, double-blind, placebo-controlled,

crossover study in patients with aspirin-induced asthma.[1]

Experimental Protocol:

Subjects: Seven subjects with a history of aspirin-sensitive asthma.[1]

Treatment: A single oral dose of 350 mg of ZD 2138 or a matching placebo was administered

on two separate occasions, with a two-week washout period in between.[1]

Aspirin Challenge: Four hours after the administration of ZD 2138 or placebo, a single oral

dose of aspirin was given to induce an asthmatic response.[1]

Pharmacodynamic Assessments:

Pulmonary Function: Forced expiratory volume in one second (FEV1) was measured for

six hours following the aspirin challenge.[1]

Biomarkers:

Urinary levels of leukotriene E4 (LTE4) were measured at regular intervals.[1]

Ex vivo calcium ionophore-stimulated leukotriene B4 (LTB4) generation in whole blood

was assessed.[1]

Results:

ZD 2138 demonstrated significant protective effects against aspirin-induced

bronchoconstriction and effectively inhibited leukotriene production.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1663776?utm_src=pdf-body
https://www.tebubio.com/en_fr_eur/zd-2138-494t68173-5-mg.html
https://www.tebubio.com/en_fr_eur/zd-2138-494t68173-5-mg.html
https://www.benchchem.com/product/b1663776?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://www.benchchem.com/product/b1663776?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://www.benchchem.com/product/b1663776?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://pubmed.ncbi.nlm.nih.gov/8091318/
https://www.benchchem.com/product/b1663776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Placebo ZD 2138
% Inhibition by ZD
2138

Fall in FEV1 after

aspirin challenge
20.3% (± 4.9%) 4.9% (± 2.9%) -

Ex vivo LTB4

generation in whole

blood (at 12 hours)

- - 72%

Rise in urinary LTE4

excretion (at 6 hours

post-aspirin)

- - 74%

These results indicate that a single 350 mg oral dose of ZD 2138 provides substantial inhibition

of the 5-lipoxygenase pathway, leading to a clinically meaningful attenuation of the asthmatic

response to aspirin in sensitive individuals.[1]

Pharmacokinetics
Detailed pharmacokinetic data for ZD 2138, including parameters such as Cmax, Tmax, half-

life, bioavailability, and clearance, are not publicly available.

Summary and Conclusion
ZD 2138 is a potent and selective inhibitor of 5-lipoxygenase. In vitro studies have confirmed its

ability to inhibit the production of both LTB4 and cysteinyl leukotrienes with high selectivity. A

clinical study in patients with aspirin-induced asthma demonstrated that a single oral dose of

350 mg of ZD 2138 significantly attenuated the aspirin-induced fall in FEV1 and markedly

inhibited the in vivo production of leukotrienes. These findings support the mechanism of action

of ZD 2138 and suggest its potential as a therapeutic agent for the treatment of asthma,

particularly in patient populations where leukotrienes play a prominent pathogenic role, such as

in aspirin-exacerbated respiratory disease. Further research would be required to fully

characterize its pharmacokinetic profile and to establish its efficacy and safety in larger patient

populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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